5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, amines, and thiols under conditions such as reflux or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the thieno ring using reagents like alkyl halides or aryl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives: These compounds share the same core structure but differ in their substituents.
Pyrrolidinyl derivatives: Compounds with similar pyrrolidinyl groups attached to different core structures.
Uniqueness
5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H21N3O2S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H21N3O2S2/c1-13-14(2)27-18-17(13)19(25)23(15-8-4-3-5-9-15)20(21-18)26-12-16(24)22-10-6-7-11-22/h3-5,8-9H,6-7,10-12H2,1-2H3 |
InChI Key |
SGZBGICPMMJMER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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